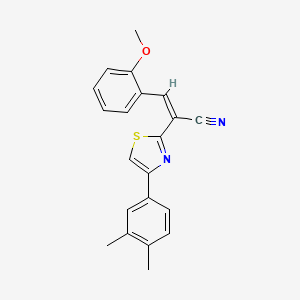

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-14-8-9-16(10-15(14)2)19-13-25-21(23-19)18(12-22)11-17-6-4-5-7-20(17)24-3/h4-11,13H,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYBWLFDLTHNV-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a thiazole-bearing molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Anticancer Activity

Thiazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole analogs showed promising antiproliferative activity with notable IC50 values against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) . The presence of electron-withdrawing groups on the thiazole ring was found to enhance activity.

Table 1: Antiproliferative Activity of Thiazole Derivatives

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. For example, studies have indicated that certain thiazoles can inhibit the growth of Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticonvulsant Activity

Research into the anticonvulsant properties of thiazole derivatives has revealed that some compounds possess significant activity in models of epilepsy. For example, a series of thiazole-integrated compounds were tested in the maximal electroshock seizure (MES) model and showed promising results with median effective doses lower than traditional anticonvulsants like ethosuximide . The structural modifications, particularly those involving methoxy and dimethyl groups, were critical for enhancing efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings from various studies include:

- Substituent Effects : The introduction of electron-withdrawing groups on the thiazole ring significantly enhances anticancer activity.

- Positioning of Functional Groups : The placement of methoxy groups on the phenyl ring has been shown to improve both solubility and biological activity .

- Hybrid Structures : Compounds combining thiazole with other pharmacophores exhibit synergistic effects, leading to improved potency against specific targets.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups on thiazole | Increased anticancer potency |

| Methoxy substitution on phenyl ring | Improved solubility and bioactivity |

| Hybridization with other scaffolds | Enhanced therapeutic effects |

Case Study 1: Anticancer Efficacy

A notable study investigated the efficacy of this compound against breast cancer cell lines. The compound exhibited an IC50 value of 8 µM against MCF-7 cells, demonstrating its potential as an anticancer agent. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Escherichia coli and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations as low as 20 µg/mL, highlighting its potential for development into a therapeutic agent for infections caused by resistant strains .

Comparison with Similar Compounds

Key Structural Variations

Substituent Impact on Activity

- Methoxy vs. Methyl Groups : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to the trimethoxyphenyl group in Compound 15 (), which shows superior anticancer potency (average GI₅₀ < 1 μM). Trimethoxy substitution likely improves DNA intercalation or tubulin binding .

- Electron-Withdrawing Groups : Nitro substituents () increase polarity and may alter binding kinetics, whereas methoxy groups (target compound) balance hydrophobicity and hydrogen-bonding capacity .

- Heterocyclic Variations : Benzo[d]thiazole (Compound 15) and indole () cores exhibit distinct π-π stacking capabilities, influencing target selectivity .

Physicochemical Properties

- Molecular Weight : The target compound (361.5 g/mol) falls within the typical range for bioactive small molecules (<500 g/mol), comparable to analogs in and .

- Solubility : Methoxy and methyl groups likely confer moderate solubility in organic solvents, contrasting with nitro-substituted analogs (), which may require polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.